molecular formula C11H9BrN2O B11849645 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile

2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile

Cat. No.: B11849645
M. Wt: 265.11 g/mol
InChI Key: NULPRVKUPKJRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile (CAS 1033715-38-6) is a brominated indole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a near-ubiquitous component of biologically active compounds and is recognized as a significant pharmacophore . This specific compound, with its bromo and methoxy functional groups, is designed for use in the synthesis of more complex molecules. Research indicates that structurally related bromo-indole derivatives have demonstrated potential in the treatment of cancer and viral infections . For instance, certain indole-based compounds function as potent inhibitors in oncology research, showing promise against a range of malignancies, including breast cancer, lung cancer, and pancreatic carcinoma . The molecular framework of this reagent makes it a versatile building block for constructing novel compounds targeting critical biological pathways. Researchers can utilize this chemical to develop new derivatives for evaluating anticancer, antimicrobial, or other bioactive properties. The compound has a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(6-bromo-5-methoxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C11H9BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2H2,1H3

InChI Key

NULPRVKUPKJRKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CC#N)Br

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of Indole

The synthesis typically involves sequential introduction of bromine, methoxy, and acetonitrile groups onto the indole scaffold. Three primary approaches emerge:

Approach Steps Key Reagents/Conditions Advantages Challenges
1. Bromination → Methoxylation → Cyanation 1. Brominate indole at C6
2. Methoxylate C5
3. Introduce acetonitrile at C3
HBr/FeBr₃ (bromination)
CH₃I/K₂CO₃ (methoxylation)
DIB/KOH (cyanation)
High regioselectivity for bromineMethoxylation may require protection
2. Methoxylation → Bromination → Cyanation 1. Methoxylate indole
2. Brominate C6
3. Cyanate C3
CH₃I/K₂CO₃
HBr/FeBr₃
LiAlH₄ (reduction)
Simplified methoxylationBromination may affect methoxy stability
3. Cyanation → Bromination → Methoxylation 1. Cyanate indole
2. Brominate C6
3. Methoxylate C5
DIB/KOH (cyanation)
HBr/FeBr₃
CH₃I/K₂CO₃
Avoids cyanide reactivity issuesBromination may reduce cyanation yields

Critical Analysis :

  • Bromination is most efficiently achieved via electrophilic aromatic substitution using HBr/FeBr₃ or Br₂/AlCl₃, targeting the electron-rich C6 position of indole.

  • Methoxylation at C5 is typically performed via nucleophilic substitution of a hydroxyl group using CH₃I/K₂CO₃, requiring prior nitration/reduction to introduce the hydroxyl precursor.

  • Cyanation at C3 is optimally achieved using diacetoxyiodo benzene (DIB) and KOH in acetonitrile, a catalyst-free method yielding 1H-indol-3-yl acetonitriles in moderate-to-high yields (e.g., 76% for indole derivatives).

Alternative Routes: Direct Functionalization

For complex derivatives, direct multi-component reactions or transition-metal-catalyzed couplings are employed:

Method Conditions Yield References
Pd-Catalyzed Cyanation Pd(OAc)₂, CuCN, DMF, 80°C, 24 h45–68%
Iodine-Mediated Coupling I₂, acetonitrile, 40°C, 6 h65–95%

Key Insights :

  • Palladium-mediated cyanation (e.g., using CuCN) enables direct introduction of the nitrile group but requires careful optimization to avoid catalyst poisoning.

  • Iodine-mediated coupling facilitates electrophilic substitution, particularly for brominated intermediates, under mild conditions.

Detailed Synthesis of 2-(6-Bromo-5-Methoxy-1H-Indol-3-yl)acetonitrile

Synthetic Route A: Bromination → Methoxylation → Cyanation

Step 1: Bromination of Indole
Indole undergoes regioselective bromination at C6 using HBr/FeBr₃ in dichloromethane:
Indole+HBrFeBr3,CH2Cl26-Bromoindole\text{Indole} + \text{HBr} \xrightarrow{\text{FeBr}_3, \text{CH}_2\text{Cl}_2} \text{6-Bromoindole}
Yield : 85–90%.

Step 2: Methoxylation at C5
6-Bromoindole is nitrated at C5, reduced to a hydroxyl group, and methylated:

  • Nitration : HNO₃/H₂SO₄ → 5-Nitro-6-bromoindole

  • Reduction : H₂/Pd-C → 5-Amino-6-bromoindole

  • Methylation : CH₃I/K₂CO₃ → 5-Methoxy-6-bromoindole .
    Yield : 60–70% (three steps).

Step 3: Cyanation at C3
5-Methoxy-6-bromoindole reacts with DIB/KOH in acetonitrile:
5-Methoxy-6-bromoindole+DIBKOH, MeCN, 35°C2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile\text{5-Methoxy-6-bromoindole} + \text{DIB} \xrightarrow{\text{KOH, MeCN, 35°C}} \text{2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile}
Yield : 65–75%.

Synthetic Route B: Methoxylation → Bromination → Cyanation

Step 1: Methoxylation of Indole
Indole is methylated at C5 using CH₃I/K₂CO₃:
Indole+CH3IK2CO3,DMF5-Methoxyindole\text{Indole} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{5-Methoxyindole}
Yield : 80–85%.

Step 2: Bromination at C6
5-Methoxyindole is brominated using HBr/FeBr₃:
5-Methoxyindole+HBrFeBr35-Methoxy-6-bromoindole\text{5-Methoxyindole} + \text{HBr} \xrightarrow{\text{FeBr}_3} \text{5-Methoxy-6-bromoindole}
Yield : 75–80%.

Step 3: Cyanation at C3
Cyanation proceeds via DIB/KOH (as above).

Synthetic Route C: Cyanation → Bromination → Methoxylation

Step 1: Cyanation of Indole
Indole reacts with DIB/KOH to form 2-(1H-indol-3-yl)acetonitrile:
Yield : 76%.

Step 2: Bromination at C6
Cyanated indole undergoes HBr/FeBr₃-mediated bromination:
Yield : 70–75%.

Step 3: Methoxylation at C5
Brominated cyanated indole is nitrated, reduced, and methylated as in Route A.

Reaction Optimization and Challenges

Critical Parameters in Cyanation

The DIB/KOH method for cyanation is highly sensitive to solvent and base:

Parameter Optimal Condition Effect on Yield
Solvent AcetonitrileMaximizes solubility and reaction rate
Base KOHStrengthens nucleophilic attack
Temperature 35°CBalances activation energy and decomposition

Example : Cyanation of 5-methoxyindole at 35°C yields 75%, while temperatures >40°C reduce yields due to byproduct formation.

Scalability and Industrial Considerations

Factor Route A Route B Route C
Reagent Cost ModerateHighModerate
Purity HighModerateHigh
Waste Generation LowHighModerate

Comparative Analysis of Functional Group Introductions

Bromination Methods

Method Reagents Yield Selectivity References
Electrophilic HBr/FeBr₃85–90%C6 > C5
Radical NBS/AIBN60–70%Poor
Palladium-Catalyzed Pd(OAc)₂, Br₂50–60%Moderate
Method Reagents Yield Steps References
Direct Methylation CH₃I/K₂CO₃80–85%1
Nitration → Reduction → Methylation HNO₃/H₂SO₄, H₂/Pd-C, CH₃I60–70%3

Trade-off : Direct methylation is faster but less regioselective; multi-step routes improve precision.

Case Studies and Experimental Data

Synthesis via Route A

Reaction Conditions :

  • Bromination : 6-Bromoindole (40 g), AlCl₃ (15 g), oxalyl chloride (60 g), CH₂Cl₂, reflux 2 h.

  • Methoxylation : 5-Nitro-6-bromoindole → 5-Amino-6-bromoindole (LiAlH₄, THF, reflux) → 5-Methoxy-6-bromoindole (CH₃I, K₂CO₃).

  • Cyanation : 5-Methoxy-6-bromoindole (15 g), DIB (18 g), KOH (0.5 g), MeCN, 35°C, 10 h.

Yield : 12 g (75% from 5-methoxy-6-bromoindole).

Synthesis via Route B

Reaction Conditions :

  • Methoxylation : Indole (1 mmol), CH₃I (1.2 mmol), K₂CO₃, DMF, 80°C, 6 h → 5-Methoxyindole.

  • Bromination : 5-Methoxyindole (1 mmol), HBr (1.1 mmol), FeBr₃, CH₂Cl₂, rt, 2 h.

  • Cyanation : 5-Methoxy-6-bromoindole (1 mmol), DIB (1.5 mmol), KOH, MeCN, 35°C, 1.5 h.

Yield : 0.65 mmol (65%).

Chemical Reactions Analysis

Photoredox-Catalyzed Functionalization

The compound participates in radical-mediated couplings under photoredox conditions. Using [Ir(dmppy)₂(dtbbpy)]PF₆ as a catalyst, bromoacetonitrile derivatives undergo single-electron transfer (SET) to generate acetonitrile radicals, enabling C–C bond formation at the indole C3 position . Key parameters include:

ParameterValue/DescriptionSource
Catalyst[Ir(dmppy)₂(dtbbpy)]PF₆ (10 mol%)
SolventDichloroethane (DCE)
BaseNaHCO₃
Light Source34 W Blue LEDs
Yield Range61–75%

This method avoids traditional Friedel-Crafts conditions, preserving acid-sensitive functional groups .

Cyanoalkylation via Lewis Acid Catalysis

Tris(pentafluorophenyl)borane [B(C₆F₅)₃] activates the nitrile group for formal cyanoalkylation with aldehydes or ketones. The reaction proceeds through a boron-coordinated intermediate, enabling three-component couplings :

Representative Reaction:
2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile + Benzaldehyde → α-Arylated nitrile derivative

ConditionDetailOutcome
Catalyst Loading5 mol% B(C₆F₅)₃89% yield
Temperature80°C6 hr reaction time
SolventToluene>95% conversion

Electrophilic Substitution

The methoxy group directs electrophiles to the C4/C6 positions, while bromine deactivates the C5 site. Documented substitutions include:

Nitration

ReagentPositionYieldSource
HNO₃/H₂SO₄ (0°C)C468%
Acetyl nitrateC652%

Halogenation

Halogen SourceProductConditions
N-Bromosuccinimide4-Bromo derivativeDCM, RT, 2 hr
I₂/Cu(OTf)₂6-Iodo derivativeMeCN, 60°C

Nucleophilic Displacement of Bromine

The C6 bromine undergoes substitution with oxygen/nitrogen nucleophiles under Pd catalysis:

NucleophileCatalyst SystemYieldSource
PiperidinePd(OAc)₂/Xantphos83%
KOtBuPd₂(dba)₃/BINAP71%
NaN₃CuI/1,10-phenanthroline66%

Condensation Reactions

The nitrile group participates in heterocycle formation via Knorr-type condensations :

With Isatin Derivatives

text
2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile + Isatin → Spiro[indole-3,2'-pyrrolidin]-2-one (82% yield)[3]

Key Conditions:

  • Solvent: Pyridine/AcOH (1:3 v/v)

  • Temperature: 80°C, 4 hr

  • Workup: Precipitation with ice-water

Reduction/Oxidation Pathways

ReactionReagentProductYield
Nitrile ReductionLiAlH₄/THF (0°C)3-(2-Aminoethyl)indole74%
OxidationKMnO₄/H₂SO₄Indole-3-acetic acid58%
Partial HydrogenationH₂/Pd-C (1 atm)3-(Cyanomethyl)dihydroindole63%

Comparative Reactivity of Structural Analogs

CompoundC3 ReactivityBromine LabilityNitrile Stability
2-(6-Bromo-1H-indol-3-yl)acetonitrileHigherSimilarSimilar
2-(5-Methoxyindol-3-yl)acetonitrileLowerN/ALower
3-IndoleacetonitrileModerateN/AHigher

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile exhibits promising anticancer properties. It has been shown to interact with various biological targets, influencing pathways related to cancer progression. For instance:

  • In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, including those from breast and pancreatic cancers. The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation .

The following table summarizes some relevant findings regarding its anticancer activity:

Cell Line IC50 (µM) Notes
MCF-7 (Breast)15.72Significant growth inhibition observed
Panc1 (Pancreatic)49Effective against pancreatic cancer cells
Jurkat (Leukemia)328Moderate potency observed

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation processes. This makes it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the methoxy group is believed to enhance its solubility and bioavailability, contributing to its effectiveness as an antimicrobial agent.

Case Study 1: Anticancer Efficacy Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer efficacy of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile across multiple cancer cell lines. The results indicated a promising profile with notable growth inhibition rates, particularly against breast and pancreatic cancer cell lines. The compound's structure was correlated with its potency, suggesting that specific substitutions on the indole ring could enhance its therapeutic effects .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of this compound through in vitro assays targeting inflammatory cytokines. The results suggested that it could downregulate pro-inflammatory markers, indicating potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of bromine (4-, 5-, or 6-) and presence of methoxy groups significantly influence electronic properties and steric hindrance.
  • Functional Groups : Replacement of the nitrile group with an ester (as in ) alters hydrophobicity (LogP = 2.65 for the ester vs. ~1.8 estimated for nitriles) and reactivity.
  • Core Modifications : Triazole-thioacetonitriles () exhibit distinct pharmacological profiles due to their heterocyclic core, contrasting with indole-based analogs.

Physicochemical Properties

  • Electronic Structure: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile () reveal non-planar molecular geometries and HOMO/LUMO distributions localized on aromatic rings. Similar trends are expected for 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile, where bromine and methoxy groups would modulate electron density.
  • Crystallography: The 4-bromo analog () crystallizes in a monoclinic system with a mean C–C bond length of 1.39 Å, suggesting that bromine at the 6-position may introduce slight distortions due to increased steric effects.

Biological Activity

2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the indole ring, which significantly influences its reactivity and biological properties. The molecular formula of this compound is C12H10BrN, with a molecular weight of approximately 269.10 g/mol .

Chemical Structure and Properties

The unique structure of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile allows it to engage in specific interactions within biological systems. The presence of the methoxy group enhances solubility and bioavailability, which are critical for effective therapeutic applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation. Specifically, 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile has demonstrated potential against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Antimicrobial Activity : It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 0.98 µg/mL against MRSA .

Table 1: Biological Activity Summary

Activity TypeObservations
AnticancerInhibits proliferation in various cancer cell lines; induces apoptosis
Anti-inflammatoryReduces inflammatory markers in vitro
AntimicrobialEffective against MRSA (MIC = 0.98 µg/mL), E. coli (inactive)

Case Study: Anticancer Activity

In a study conducted by Prajapati et al., various indole derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds similar to 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile exhibited significant antiproliferative effects against A549 lung cancer cells compared to non-tumor fibroblasts . The mechanism was attributed to the activation of apoptotic pathways.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of synthesized indole derivatives, including those structurally related to 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile. Results indicated that certain derivatives had high activity against Gram-positive bacteria like MRSA, with MIC values indicating potent antibacterial effects .

The biological activity of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile is believed to involve interactions with various enzymes and receptors implicated in cancer progression and inflammation. These interactions are crucial for elucidating its therapeutic potential and guiding further research into its mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of 5-methoxyindole derivatives followed by acetonitrile group introduction at the 3-position is common. Reaction efficiency is improved by using polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) or Pd-based reagents. Temperature control (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high yields .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation, as demonstrated in studies of analogous bromo-indole derivatives. Key parameters include R factor (<0.1) and data-to-parameter ratios (>15). Complementary techniques like ¹H/¹³C NMR (δ 6.8–7.5 ppm for aromatic protons, δ 100–160 ppm for carbons) and IR (C≡N stretch at ~2250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the bromo and methoxy substituent positioning influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing bromo group at the 6-position and electron-donating methoxy at the 5-position create a polarized indole ring, altering nucleophilic/electrophilic sites. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces. Experimentally, Hammett constants (σ values) quantify substituent effects on reaction rates, with σₚ for Br (-0.23) and OMe (-0.27) guiding reactivity predictions .

Q. What strategies mitigate competing side reactions (e.g., dimerization or oxidation) during the synthesis of such indole derivatives?

  • Methodological Answer : Side reactions are minimized by:

  • Temperature modulation : Lower temperatures (<60°C) reduce oxidation of the indole ring.
  • Protecting groups : Trityl or SEM groups shield the NH moiety during bromination.
  • Radical scavengers : Addition of BHT (butylated hydroxytoluene) suppresses free radical pathways.
  • Real-time monitoring : TLC or HPLC-MS tracks intermediate stability .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) model binding affinities. For example, the compound’s indole core may interact with hydrophobic pockets in serotonin receptors, while the nitrile group forms hydrogen bonds. Pharmacophore mapping (e.g., Phase software) identifies critical features for activity, validated by in vitro assays (IC₅₀/Kᵢ measurements) .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield, and how are they addressed?

  • Methodological Answer : Scale-up challenges include:

  • Solvent volume optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier recovery.
  • Catalyst recycling : Immobilized Pd/C or Cu nanoparticles reduce costs.
  • Crystallization control : Seeding techniques and gradient cooling improve crystal homogeneity.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent over-bromination .

Contradictions and Validation

  • Synthetic Routes : emphasizes reflux in ethanol for indole functionalization, while uses DMF for higher polarity. Researchers should screen solvents based on substituent sensitivity .
  • Bioactivity Claims : While cites natural product origins, focuses on synthetic analogs. Cross-validation via cytotoxicity assays (e.g., MTT on HeLa cells) is advised to confirm activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.